molecular formula C16H13Cl3N4O5 B11990761 3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide

3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide

Cat. No.: B11990761
M. Wt: 447.7 g/mol
InChI Key: CKOLAAGLNSURKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide is a complex organic compound with the molecular formula C16H13Cl3N4O5. It is characterized by the presence of nitro groups, a trichloroethyl group, and a toluidino moiety. This compound is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trichloroethyl and toluidino groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trichloroethyl groups makes it particularly versatile in various chemical reactions and applications .

Properties

Molecular Formula

C16H13Cl3N4O5

Molecular Weight

447.7 g/mol

IUPAC Name

3,5-dinitro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H13Cl3N4O5/c1-9-3-2-4-11(5-9)20-15(16(17,18)19)21-14(24)10-6-12(22(25)26)8-13(7-10)23(27)28/h2-8,15,20H,1H3,(H,21,24)

InChI Key

CKOLAAGLNSURKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.